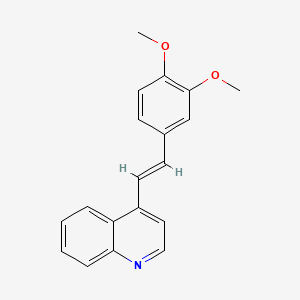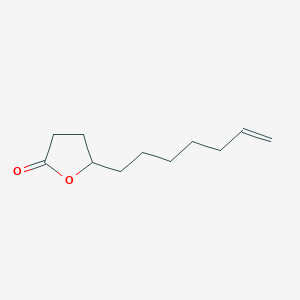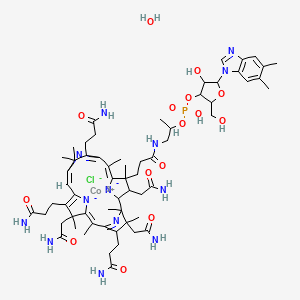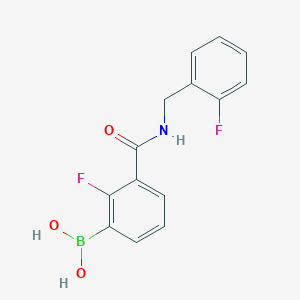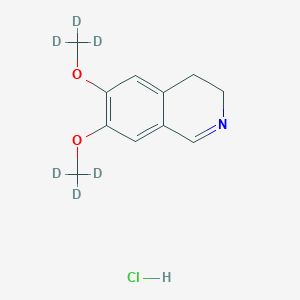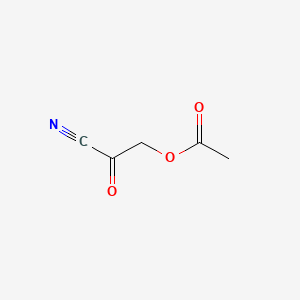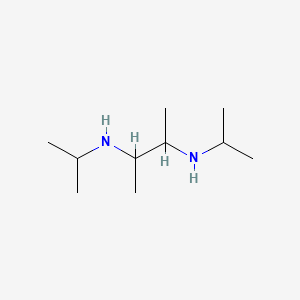
N,N'-Diisopropyl-2,3-butane-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropyl-2,3-butane-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diisopropyl-2,3-butane-diamine can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with 2,3-dibromobutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired diamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diisopropyl-2,3-butane-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diisopropyl-2,3-butane-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the diamine.
Scientific Research Applications
N,N’-Diisopropyl-2,3-butane-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Diisopropyl-2,3-butane-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediamine: A related compound with similar structural features but without the isopropyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups but a different carbon backbone.
Uniqueness
N,N’-Diisopropyl-2,3-butane-diamine is unique due to its specific arrangement of isopropyl groups and the 2,3-butane backbone. This structure imparts distinct chemical properties, such as steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
92422-50-9 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2-N,3-N-di(propan-2-yl)butane-2,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-12H,1-6H3 |
InChI Key |
PFMSXPPSCVRFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


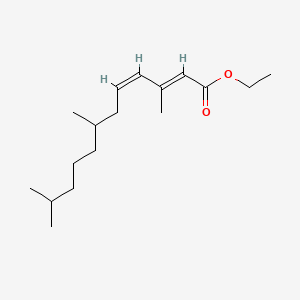



![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

